4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a thiazole group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.
Introduction of the Thiazole Group: The thiazole moiety is introduced via a nucleophilic substitution reaction, where a thiazole derivative reacts with the piperazine ring.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the amine functionalities during subsequent reactions. This is usually achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, potentially converting them to thiazolidine or alcohol derivatives, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiazolidines.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amine groups allow for selective reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for probing enzyme activities and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. The presence of the thiazole ring and the piperazine moiety is significant in the development of drugs targeting central nervous system disorders, infections, and cancer.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with metal ions or aromatic residues in proteins, while the piperazine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the thiazole ring, making it less versatile in certain reactions.
1-(Thiazol-2-yl)piperazine-2-carboxylic acid: Lacks the Boc protecting group, which can limit its use in selective synthesis.
4-(tert-Butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid: Contains a pyridine ring instead of a thiazole ring, which can alter its chemical reactivity and biological activity.
Uniqueness
4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is unique due to the combination of the Boc protecting group, the thiazole ring, and the piperazine ring. This combination provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H23N3O4S
- Molecular Weight : 341.43 g/mol
- IUPAC Name : Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate
The structure includes a thiazole ring, a piperazine moiety, and a tert-butoxycarbonyl group, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole-containing carboxylic acids or their derivatives. Various methods have been reported in literature, including:
- Coupling reactions using coupling agents.
- Refluxing with appropriate solvents to facilitate the formation of the desired ester or amide bonds.
Antimicrobial Properties
Research indicates that derivatives of piperazine, including those with thiazole substitutions, exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical pathogens on the WHO priority list for antibiotic resistance .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that piperazine derivatives can inhibit enzymes such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis .
- Receptor Antagonism : The compound may act as an antagonist at specific receptors involved in inflammatory pathways, particularly the CCR2b receptor .
Case Study 1: Antimycobacterial Evaluation
A study evaluated various piperazine derivatives for their antimicrobial properties against Mycobacterium tuberculosis. Among these, compounds structurally related to this compound showed promising results in inhibiting mycobacterial growth .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(1,3-thiazol-2-yl)piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(19)15-5-6-16(9(8-15)10(17)18)11-14-4-7-21-11/h4,7,9H,5-6,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUPNGLQUZZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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